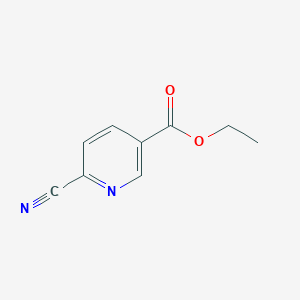

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

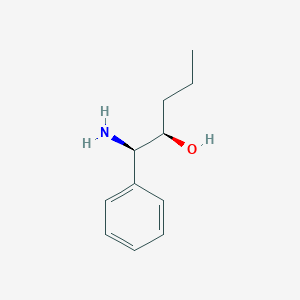

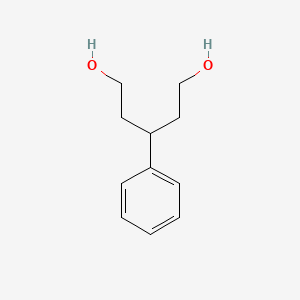

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a unique chemical provided to early discovery researchers . It is a liquid form and is part of a family of simple aromatic ring organic compounds known as Pyrazoles .

Synthesis Analysis

The synthesis of Pyrazole derivatives, including ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, can be achieved by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis of Pyrazole nucleus .Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .Chemical Reactions Analysis

Pyrazole molecules, including ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several chemical reactions, including [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and more .Physical And Chemical Properties Analysis

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a liquid . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.科学研究应用

1. Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

- They are used as scaffolds in the synthesis of bioactive chemicals .

- Pyrazole derivatives are known to possess antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

2. Agrochemistry

- Pyrazoles are also used in agrochemistry .

- They are used in the synthesis of various agrochemicals .

3. Coordination Chemistry

- In coordination chemistry, pyrazoles are used as ligands .

- They can form complexes with various metals .

4. Organometallic Chemistry

5. Antimicrobial Activity

- A study has shown that certain pyrazole derivatives have excellent antibacterial activity against various bacterial strains .

- The study synthesized a series of pyrazole derivatives by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .

- The newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .

- Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .

6. Synthesis of Isoxazole Derivatives

- Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .

- These derivatives are used as herbicides .

7. Antimicrobial Activity

- A study has shown that certain pyrazole derivatives have excellent antibacterial activity against various bacterial strains .

- The study synthesized a series of pyrazole derivatives by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .

- Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .

8. Synthesis of Isoxazole Derivatives

- Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .

- These derivatives are used as herbicides .

9. Antimicrobial Activity

- A study has shown that certain pyrazole derivatives have excellent antibacterial activity against various bacterial strains .

- The study synthesized a series of pyrazole derivatives by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .

- Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .

10. Insecticides and Fungicides

安全和危害

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives .

属性

IUPAC Name |

ethyl 5-chloro-1-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZBBMIDKLDXQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544879 |

Source

|

| Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

CAS RN |

98534-76-0 |

Source

|

| Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)

![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)